N-benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine
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Overview
Description
N-benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine: is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a benzyl group, a chlorine atom, and a methylthio group attached to the pyrimidine ring. It has a molecular formula of C12H12ClN3S and a molecular weight of 265.76 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine typically involves the reaction of 6-chloro-2-(methylthio)pyrimidin-4-amine with benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases in solvents like DMF or DMSO.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other oxidizing agents in solvents like acetic acid or dichloromethane.
Major Products Formed:
Nucleophilic Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
Chemistry: N-benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine is used as an intermediate in the synthesis of various pyrimidine derivatives. It serves as a building block for the development of new compounds with potential pharmacological activities .
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. It is used in the development of new drugs targeting diseases such as cancer, inflammation, and infectious diseases .
Medicine: The compound is investigated for its potential therapeutic applications. It is used in preclinical studies to evaluate its efficacy and safety as a drug candidate for various medical conditions .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. It serves as a key intermediate in the synthesis of these products .
Mechanism of Action
The mechanism of action of N-benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the disease being targeted .
Comparison with Similar Compounds
- N-benzyl-2-(methylthio)pyrimidin-4-amine
- 6-chloro-2-(methylthio)pyrimidin-4-amine
- N-benzyl-6-chloro-2-methylpyrimidin-4-amine
Comparison: N-benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine is unique due to the presence of both a chlorine atom and a methylthio group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H12ClN3S |
---|---|
Molecular Weight |
265.76 g/mol |
IUPAC Name |
N-benzyl-6-chloro-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C12H12ClN3S/c1-17-12-15-10(13)7-11(16-12)14-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,15,16) |
InChI Key |
VUTFLGBUPFFXFD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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